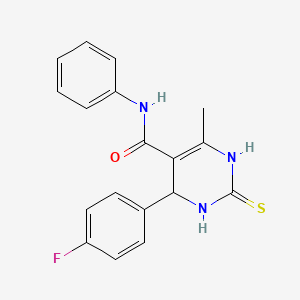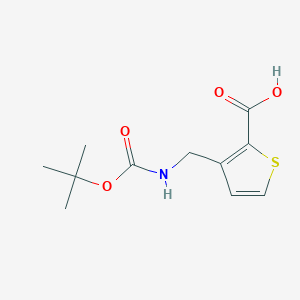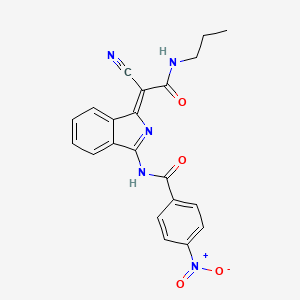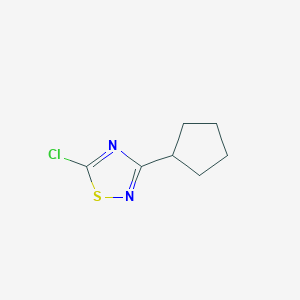
4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a methyl group, a phenyl group, a thioxo group, and a pyrimidinecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .科学的研究の応用
Synthesis of Pyrimidine Derivatives
Research has explored the synthesis of new tetrahydropyrimidine-2-thione and their derivatives, highlighting the versatility of pyrimidine compounds in chemical synthesis. These compounds are synthesized using key intermediates and undergo reactions to afford derivatives with potential biological applications. For instance, the reaction of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxamide with haloketones in ethanol catalyzed by base produced corresponding thiophenopyrimidine and pyrimidothiazepine derivatives. These reactions underscore the chemical adaptability and utility of pyrimidine derivatives in developing new chemical entities (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).
Potential Biological Activities
Several studies have been conducted to explore the biological activities associated with dihydropyrimidine derivatives. These studies suggest a range of biological applications, from antimicrobial to antihypertensive effects. For example, dihydropyrimidines synthesized for biological activity evaluation have shown anti-hypertensive activity, indicating the potential of these compounds in therapeutic applications (Rana, K., Kaur, B., & Kumar, B., 2004).
Chemical Properties and Structural Analysis
Investigations into the molecular structure and conformational analysis of tetrahydropyrimidine derivatives have provided insights into their chemical properties. X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT) have been used for structural and electronic characterizations. These studies reveal that the heterocyclic ring adopts a quasi-boat conformation, contributing to the understanding of the stereochemistry and reactivity of these compounds (Memarian, H., Ranjbar, M., Sabzyan, H., Habibi, M., & Suzuki, T., 2013).
Catalytic Synthesis Approaches
Research on the synthesis of pyrimidine derivatives using catalytic approaches has highlighted the efficiency and environmental benefits of these methods. For instance, the use of ionic liquids as catalysts for the synthesis of pyrimidine derivatives showcases a green chemistry approach, offering advantages such as high yields, short reaction times, and the use of environmentally friendly solvents. This catalytic ability demonstrates the potential for more sustainable chemical synthesis processes (Cahyana, A., Liandi, A. R., & Anwar, N., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(4-fluorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWHVHOGTGBNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2598013.png)
![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)


![N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2598019.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598021.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)


![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)


